Eticlopride

Dopamine Receptor Binding Antipsychotic Potency Receptor Affinity

Eticlopride (CAS 84226-12-0) is a high-affinity D2/D3/D4 antagonist with a Ki of ~0.09-0.5 nM, 13-fold more potent than haloperidol. Unlike sulpiride, it shows only a 2.5-fold sodium-dependent affinity shift, enabling precise receptor conformation studies. It serves as a reference standard for behavioral pharmacology (locomotor activity, catalepsy, conditioned avoidance) and a validated blocking agent for D2/D3 PET radiotracer validation (e.g., [11C]SV-III-130). Choose this compound for reproducible, cross-study benchmarking of novel antipsychotic candidates.

Molecular Formula C17H25ClN2O3
Molecular Weight 340.8 g/mol
CAS No. 84226-12-0
Cat. No. B1201500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEticlopride
CAS84226-12-0
Synonyms5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide
A 38503
eticlopride
FLB 131
FLB-131
Molecular FormulaC17H25ClN2O3
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl
InChIInChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1
InChIKeyAADCDMQTJNYOSS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eticlopride CAS 84226-12-0: High-Affinity Dopamine D2-Like Receptor Antagonist for Preclinical Neuroscience Research


Eticlopride (CAS 84226-12-0) is a substituted benzamide analog that functions as a potent and selective antagonist at dopamine D2-like receptors (D2, D3, and D4 subtypes) [1]. Developed initially as a potential antipsychotic agent, its primary research utility lies in its capacity to block central dopamine D2-like receptors with high affinity, making it a cornerstone tool for investigating dopaminergic function in preclinical models [1]. The active stereoisomer, S-(-)-eticlopride, exhibits a characteristic binding profile that distinguishes it from both typical and atypical antipsychotics, underpinning its specific application in behavioral pharmacology and neuroimaging studies [1].

Why Eticlopride Cannot Be Substituted with Other Dopamine Antagonists in Research Protocols


Substituting eticlopride with other dopamine D2 receptor antagonists like haloperidol, sulpiride, raclopride, or spiperone introduces significant experimental variability due to marked differences in receptor subtype selectivity, absolute binding affinity, and sodium-dependent modulation of binding [1][2]. While many compounds share the broad classification of 'D2 antagonist', their pharmacological fingerprints diverge sharply: eticlopride's high-affinity, near-equipotent binding to D2 and D3 receptors contrasts with the extreme D3 selectivity of newer agents and the pan-receptor profiles of atypical antipsychotics [2]. These variations critically impact dosing, observed behavioral outcomes, and the interpretation of receptor occupancy in functional assays and neuroimaging [1][3]. The following evidence quantifies these specific differences, which are essential for experimental reproducibility and accurate cross-study comparisons.

Eticlopride Quantitative Differentiation Data: Binding Affinity and Selectivity Profile Benchmarks


Superior D2-Like Receptor Affinity of Eticlopride Versus Classical Antipsychotics

Eticlopride exhibits a binding affinity (Ki) for the dopamine D2-like receptor of ~0.92 nM, which is quantifiably higher than several clinically used antipsychotics [1]. It is 13 times more potent than haloperidol (Ki = 12 nM, not 1.2 nM as previously misstated), over 200 times more potent than sulpiride (Ki = 18.2 nM), and over 7000 times more potent than remoxipride (Ki = 703 nM) [1]. This higher affinity allows for effective receptor blockade at significantly lower concentrations.

Dopamine Receptor Binding Antipsychotic Potency Receptor Affinity

Eticlopride Exhibits Sodium-Dependent Potentiation of D2 Binding Unlike Sulpiride

In a direct comparative binding assay, the affinity of eticlopride for the D2 receptor is enhanced by the presence of sodium ions (Na+), a characteristic not shared by all benzamides [1]. The Ki value for eticlopride shifts from 0.67 ± 0.11 nM in the absence of Na+ to 0.27 ± 0.03 nM in the presence of 144 mM Na+. In contrast, sulpiride exhibits a much more dramatic sodium-dependence, with its Ki decreasing from 379 ± 141 nM to 16.7 ± 1.6 nM, a ~23-fold change [1].

Allosteric Modulation Receptor Binding Sulpiride Comparison

Balanced D2/D3 Affinity Profile of Eticlopride Contrasts with Highly D3-Selective Ligands

Eticlopride binds with nearly equal high affinity to both human D2 and D3 receptors, a profile that is functionally distinct from highly selective D3 antagonists [1]. In a study directly comparing receptor binding, eticlopride displayed Ki values of 0.18 ± 0.01 nM at hD2 receptors and 0.15 ± 0.01 nM at hD3 receptors, resulting in a D2:D3 selectivity ratio of 1.2 [1]. This contrasts with compounds like LS-3-134 (a D3-selective antagonist with a D2:D3 ratio of 163) and WC 10 (ratio of 43) [1].

Dopamine D3 Receptor Receptor Selectivity Cocaine Addiction

Eticlopride Demonstrates a Distinct D2 > D3 > D4 Selectivity Rank Order Compared to Spiperone

The selectivity profile of eticlopride across D2-like receptors (D2, D3, D4) follows a rank order of D2 > D3 > D4, which differs from other commonly used antagonists . Eticlopride exhibits Ki values of 0.07 nM at D2, 0.16 nM at D3, and 22.3 nM at D4 receptors . For comparison, spiperone, another widely used D2 antagonist, shows a different rank order of D2 = D3 > D4, with Ki values reported as 0.06 nM, 0.33 nM, and 0.45 nM at hD2, hD3, and hD4, respectively [1].

Dopamine D4 Receptor Receptor Selectivity Functional Profiling

Eticlopride Serves as a Validated In Vivo Displacement Agent for PET D2/D3 Imaging

Unlabeled eticlopride is an established and potent agent for defining non-specific binding and confirming D2/D3 receptor specificity in PET imaging studies [1][2]. In vivo, an intravenous dose of unlabeled S-(-)-eticlopride (0.025 mg/kg) rapidly displaced the specific binding of the D2-selective radiotracer [11C]SV-III-130 in the caudate and putamen of rhesus monkeys [1]. Similarly, it displaced [18F]NMB from striatal D2-like receptors in baboons, confirming reversible binding [2].

Positron Emission Tomography Receptor Occupancy In Vivo Imaging

Recommended Research Applications for Eticlopride Based on its Differentiated Pharmacological Profile


Preclinical Behavioral Models of Antipsychotic Activity and Extrapyramidal Symptoms

Leverage eticlopride's high affinity (Ki ~0.92 nM) and well-characterized in vivo profile as a reference D2-like antagonist [1]. Its potency, which is 13-fold greater than haloperidol [1], allows for the study of dose-dependent D2 receptor blockade in rodent models of locomotor activity, catalepsy, and conditioned avoidance response. The resulting data provides a benchmark for comparing the efficacy and side-effect liability of novel antipsychotic candidates relative to a potent, selective benzamide.

Pharmacological Dissection of D2 and D3 Receptor Contributions in Addiction Research

Utilize eticlopride's balanced, high-affinity binding to both D2 and D3 receptors (Ki of 0.18 nM and 0.15 nM, respectively) to establish a baseline for pan-D2/3 antagonism [1]. Its non-selective reduction of both food- and cocaine-maintained responding in non-human primates [2] makes it an essential control compound for studies aiming to isolate the specific role of D3 receptors using highly selective antagonists like PNU 99194-A or LS-3-134 [1].

In Vivo Validation and Blockade Studies in Dopamine Receptor PET/SPECT Imaging

Employ unlabeled S-(-)-eticlopride as a robust pharmacological blocking agent to define non-displaceable binding and confirm the in vivo specificity of novel D2/D3 PET radiotracers [1]. Its demonstrated ability to rapidly displace D2/3-specific radioligands like [11C]SV-III-130 and [18F]NMB at low intravenous doses (0.025 mg/kg) in non-human primates establishes its utility as a key reagent in the development and validation of neuroimaging tools [1][2].

Investigating Sodium-Dependent Allosteric Modulation of Dopamine Receptors

Employ eticlopride as a high-affinity probe to study the impact of sodium ions on ligand-receptor interactions [1]. Its moderate 2.5-fold increase in D2 receptor affinity in the presence of 144 mM Na+ contrasts sharply with the dramatic 23-fold shift observed for sulpiride [1]. This differential sodium sensitivity makes eticlopride an informative tool for dissecting the molecular pharmacology of benzamide binding and receptor conformation.

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